Dehydroretronecine

描述

Dehydroretronecine is a metabolite of pyrrolizidine alkaloids, specifically derived from monocrotaline. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species and are known for their toxic and carcinogenic properties. This compound itself is recognized for its carcinogenic and antimitotic effects, making it a compound of significant interest in toxicological and pharmacological research .

准备方法

Synthetic Routes and Reaction Conditions: Dehydroretronecine can be synthesized through the oxidation of pyrrolizidine alkaloids. One common method involves the use of manganese dioxide as an oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The process yields this compound as a reactive pyrrolic ester .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its toxic nature. laboratory-scale synthesis methods are well-established and involve the controlled oxidation of pyrrolizidine alkaloids under specific conditions to ensure safety and yield optimization .

化学反应分析

Types of Reactions: Dehydroretronecine undergoes several types of chemical reactions, including:

Alkylation: It reacts with nucleophiles such as deoxyguanosine, forming stable adducts through an SN1 reaction mechanism.

Conjugation: It can conjugate with thiol-containing compounds like cysteine and glutathione, forming sulfhydryl-linked adducts.

Common Reagents and Conditions:

Alkylation: Typically occurs in aqueous buffer solutions at physiological pH (around 7.4) and room temperature.

Conjugation: Reactions with cysteine and glutathione are conducted in phosphate buffer solutions, also at physiological pH.

Major Products:

Alkylation Products: 7-(deoxyguanosin-N2-yl)dehydrosupinidine.

Conjugation Products: 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine.

科学研究应用

Toxicological Research

Dehydroretronecine has been extensively studied for its toxicological properties, particularly its interactions with cellular components. Research indicates that it forms covalent bonds with biomolecules such as cysteine and glutathione, which may contribute to its carcinogenic potential.

- Covalent Interactions : In vitro studies have shown that this compound reacts with cysteine and glutathione, forming sulfhydryl-linked compounds. These interactions are significant as they suggest a mechanism by which this compound may exert toxic effects on cells by alkylating critical cellular components .

- Endothelial Cell Function : Studies involving isolated rat lungs demonstrated that this compound affects endothelial cell function, specifically impairing serotonin transport. This impairment is indicative of broader cardiopulmonary damage associated with exposure to pyrrolizidine alkaloids .

Carcinogenicity and Mutagenicity Studies

This compound has been implicated in DNA damage and mutagenicity, making it a subject of interest in cancer research.

- DNA Alkylation : Research has demonstrated that this compound readily alkylates nucleosides such as deoxyguanosine and deoxyadenosine. This alkylation occurs at specific sites (N2 of deoxyguanosine) and may lead to mutations or cross-linking in DNA, contributing to its carcinogenic properties .

- Cross-Linking Studies : In experiments assessing the cross-linking ability of this compound with DNA, it was found to induce cross-links preferentially at certain sequences, which can interfere with DNA replication and transcription processes .

Pharmacological Implications

While primarily known for its toxic effects, understanding the pharmacological implications of this compound can inform therapeutic strategies.

- Potential Anticancer Mechanisms : The ability of this compound to interact with DNA suggests potential applications in targeted cancer therapies. By exploiting its reactivity with nucleic acids, researchers are investigating how it might be used to selectively damage cancer cells while minimizing harm to normal cells .

Analytical Chemistry

This compound is also significant in analytical chemistry due to its complex interactions with biological macromolecules.

- Analytical Methods : Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze the interactions and metabolic pathways involving this compound. These methods are crucial for understanding its behavior in biological systems and for developing detection methods for exposure assessment .

Case Studies Overview

作用机制

Dehydroretronecine exerts its effects primarily through covalent interactions with cellular macromolecules. It alkylates nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. Additionally, this compound conjugates with thiol groups in proteins, potentially disrupting cellular functions and contributing to its toxic effects .

相似化合物的比较

Dehydroheliotridine: Another pyrrolizidine alkaloid metabolite with similar toxic and carcinogenic properties.

Dehydrocrotanecine: Shares structural similarities and undergoes similar chemical reactions.

Uniqueness: Dehydroretronecine is unique in its specific reactivity with nucleophiles and thiol-containing compounds, making it a valuable compound for studying the toxicological and pharmacological effects of pyrrolizidine alkaloids. Its well-documented synthesis and reaction pathways also make it a preferred model compound in research .

生物活性

Dehydroretronecine (DHP) is a pyrrolizidine alkaloid that has garnered attention due to its significant biological activities, particularly its carcinogenic potential. This article reviews the biological activity of DHP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A and CYP2B6, leading to the formation of reactive metabolites that can bind DNA. This binding is a crucial step in its genotoxicity and tumorigenicity. Studies have shown that DHP can form various DNA adducts, which are indicative of potential carcinogenic effects .

Table 1: Key Metabolites of this compound

| Metabolite | Description | Biological Activity |

|---|---|---|

| R-DHP | Reactive dihydropyrrolizine | DNA adduct formation |

| S-DHP | Stereoisomer of R-DHP | Induces mutations in mammalian cells |

| DHP-derived adducts | Formed in liver tissues | Associated with liver tumors |

Carcinogenicity and Genotoxicity

Research indicates that DHP exhibits strong carcinogenic properties. In animal models, particularly rats, exposure to DHP has resulted in a high incidence of tumors, particularly liver hemangiosarcomas. A notable study reported that out of 60 rats exposed to DHP, 39 developed rhabdomyosarcomas at the injection site, with some metastasizing . The predominant mutations observed were G:C to T:A transversions, consistent with the formation of DNA adducts involving G:C base pairs .

Case Study: Hepatic Sinusoidal Obstruction Syndrome (HSOS)

A recent case study highlighted the implications of pyrrolizidine alkaloids, including DHP, in inducing hepatic sinusoidal obstruction syndrome (HSOS) in a pediatric patient. The child presented with abdominal pain and progressive liver dysfunction following the intake of herbal products containing Gynura segetum, which is known to contain pyrrolizidine alkaloids. The treatment involved anticoagulation therapy and supportive care, leading to recovery and normalization of liver function tests over a year .

Toxicological Effects

DHP's toxicity extends beyond carcinogenicity. It has been shown to cause various cellular damages including:

- Sister chromatid exchanges and chromosomal aberrations in vitro.

- Inhibition of protein synthesis due to alkylation of messenger RNA.

- Induction of unscheduled DNA synthesis in hepatocytes .

Table 2: Toxicological Effects of this compound

| Effect | Description | Observational Evidence |

|---|---|---|

| Carcinogenicity | Induces tumors in rodent models | High incidence of liver hemangiosarcomas |

| Genotoxicity | Forms DNA adducts leading to mutations | Increased mutation rates in transgenic rats |

| Cytotoxicity | Causes chromosomal damage and cell transformation | Sister chromatid exchanges in vitro |

属性

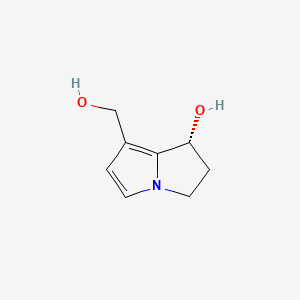

IUPAC Name |

(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRRXUPCPFWKD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C=CC(=C2[C@@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945783 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23107-12-2 | |

| Record name | (1R)-2,3-Dihydro-1-hydroxy-1H-pyrrolizine-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23107-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroretronecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023107122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRORETRONECINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG6MWR17OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。